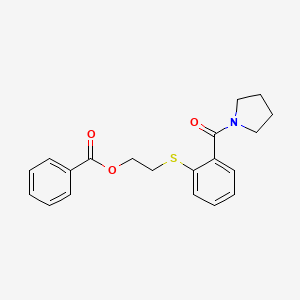
2-((2-(Pyrrolidine-1-carbonyl)phenyl)thio)ethyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-(Pyrrolidine-1-carbonyl)phenyl)thio)ethyl benzoate is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Pyrrolidine-1-carbonyl)phenyl)thio)ethyl benzoate typically involves multiple steps:
Formation of Pyrrolidine-1-carbonyl Intermediate: This can be achieved by reacting pyrrolidine with a suitable acylating agent.
Thioether Formation: The intermediate is then reacted with a thiol compound to form the thioether linkage.
Benzoate Esterification: Finally, the thioether intermediate is esterified with benzoic acid or its derivatives under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-(Pyrrolidine-1-carbonyl)phenyl)thio)ethyl benzoate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
2-((2-(Pyrrolidine-1-carbonyl)phenyl)thio)ethyl benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-((2-(Pyrrolidine-1-carbonyl)phenyl)thio)ethyl benzoate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity. The phenyl and benzoate groups may enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines share structural similarities.
Thioether Compounds: Molecules containing thioether linkages, such as certain antibiotics and antifungal agents.
Benzoate Esters: Compounds like methyl benzoate and ethyl benzoate.
Uniqueness
2-((2-(Pyrrolidine-1-carbonyl)phenyl)thio)ethyl benzoate is unique due to its combination of a pyrrolidine ring, a thioether linkage, and a benzoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C20H21NO3S |
|---|---|
Poids moléculaire |
355.5 g/mol |
Nom IUPAC |
2-[2-(pyrrolidine-1-carbonyl)phenyl]sulfanylethyl benzoate |
InChI |
InChI=1S/C20H21NO3S/c22-19(21-12-6-7-13-21)17-10-4-5-11-18(17)25-15-14-24-20(23)16-8-2-1-3-9-16/h1-5,8-11H,6-7,12-15H2 |
Clé InChI |
IOBCMYASGYFMPE-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C(=O)C2=CC=CC=C2SCCOC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


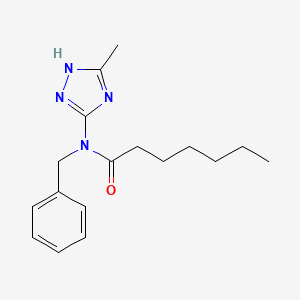
![4-Chlorobenzo[d]oxazole-2-acrylic acid](/img/structure/B12898482.png)
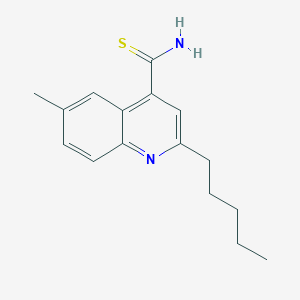

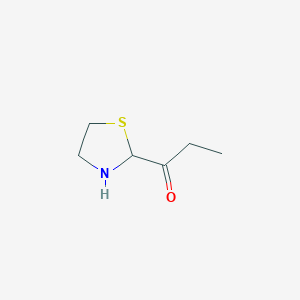
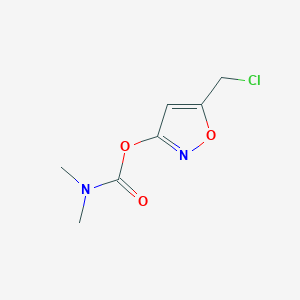
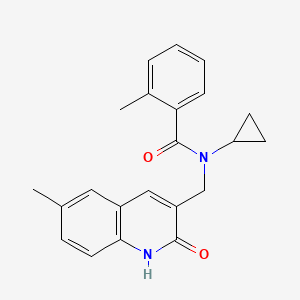
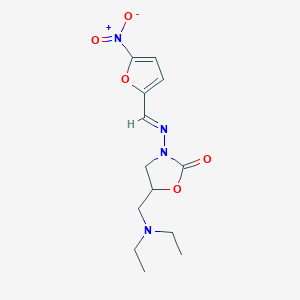
![6-(Methanesulfonyl)-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B12898523.png)

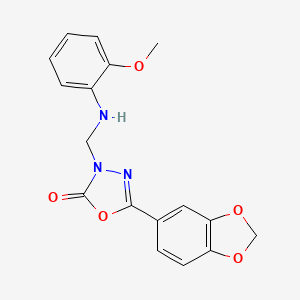
![1,2,3-Trimethoxydibenzo[b,d]furan-4-ol](/img/structure/B12898551.png)
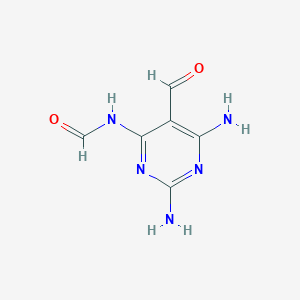
![3-Mesityl-4,5,6,7-tetrahydrocycloocta[d]isoxazole](/img/structure/B12898556.png)
